5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole
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Overview
Description
5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to form stable complexes with metal ions .
Preparation Methods
The synthesis of 5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole can be achieved through several routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production often employs the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides.
Scientific Research Applications
5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential antimicrobial and antifungal properties.
Industry: It is used in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar compounds include:
1-Methylimidazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Benzimidazole: Widely used in medicinal chemistry for its antifungal and anthelmintic properties.
2-Methylimidazole: Utilized in the production of corrosion inhibitors and epoxy resins.
5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole stands out due to its unique combination of imidazole and benzimidazole rings, which confer both stability and biological activity.
Properties
Molecular Formula |
C13H14N4 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
5,6-dimethyl-2-(3-methylimidazol-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H14N4/c1-8-4-10-11(5-9(8)2)16-13(15-10)12-6-14-7-17(12)3/h4-7H,1-3H3,(H,15,16) |
InChI Key |
BGCKGWYUWDADJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CN=CN3C |
Origin of Product |
United States |
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